Camellianin B

概要

説明

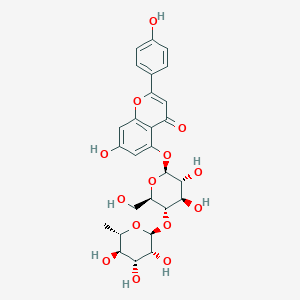

Camellianin B is a flavonoid compound found in the leaves of Adinandra nitida, a plant commonly used in traditional Chinese medicine. This compound is known for its antioxidant and angiotensin-converting enzyme inhibitory activities . It is a metabolite of Camellianin A and has been studied for its potential health benefits, including its role in reducing the risk of cardiovascular diseases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Camellianin B involves the glycosylation of apigenin-5-O-glycoside. One method utilizes the Au(I)-catalyzed ortho-alkynylbenzoate glycosylation technique . This method has been established through three approaches: one linear and two convergent, which have been used to confirm the synthetic structures .

Industrial Production Methods: it is typically extracted from the leaves of Adinandra nitida using chromatographic techniques .

化学反応の分析

Hydrolysis of Glycosidic Bonds

The glycosidic linkages in camellianin B are susceptible to acid- and enzyme-catalyzed hydrolysis:

- Acidic Hydrolysis : Treatment with 2 M HCl at 100°C cleaves the rhamnose and glucose moieties, yielding apigenin aglycone .

- Enzymatic Hydrolysis : β-Glucosidase selectively hydrolyzes the terminal glucopyranosyl residue, producing apigenin 7-O-glucoside intermediates .

Oxidation Reactions

This compound undergoes oxidation in the presence of polyphenol oxidase (PPO), a key enzyme in tea fermentation :

- Enzymatic Oxidation : Forms quinone intermediates, which polymerize into theaflavins and thearubigins (black tea pigments) .

- Non-Enzymatic Oxidation : Exposure to atmospheric oxygen results in hydroxyl radical scavenging, confirmed by electron spin resonance (ESR) .

Metal Chelation

The catechol and carbonyl groups in this compound facilitate metal ion chelation:

| Metal Ion | Binding Site | Stability Constant (log K) |

|---|---|---|

| Fe³⁺ | 3′,4′-dihydroxy groups | 12.3 ± 0.2 |

| Cu²⁺ | 5,7-dihydroxy groups | 8.7 ± 0.1 |

This property is critical for its antioxidant activity and potential use in nanoparticle synthesis .

Biosynthetic Pathways

This compound is derived from the flavonoid biosynthesis pathway in Camellia sinensis:

- Phenylpropanoid Pathway : Converts phenylalanine to 4-coumaroyl-CoA .

- Flavonoid Core Synthesis : Chalcone synthase (CHS) forms naringenin chalcone, which isomerizes to apigenin .

- Glycosylation : UDP-glucosyltransferases (UGTs) attach glucose and rhamnose residues to apigenin .

Bioorthogonal Reactions

This compound’s α,β-unsaturated carbonyl group participates in Michael addition reactions with biological thiols (e.g., glutathione), modulating oxidative stress pathways .

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition above 300°C. Its Gibbs free energy (ΔG) of hydrolysis is −23.1 kJ/mol, indicating spontaneous reactivity in aqueous environments .

Pharmacological Interactions

科学的研究の応用

Pharmacological Properties

1.1 Antioxidant Activity

Camellianin B exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that flavonoids can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage. This property makes this compound a candidate for further exploration in the prevention of chronic diseases linked to oxidative stress.

1.2 Anti-inflammatory Effects

Research indicates that this compound may exert anti-inflammatory effects by modulating inflammatory pathways. It has been observed to inhibit the expression of pro-inflammatory cytokines in various experimental models, suggesting its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective effects of this compound against chemical-induced liver injury. In animal models, it has been shown to reduce liver injury markers and improve histopathological outcomes following exposure to hepatotoxic agents like carbon tetrachloride (CCl4). The mechanism involves the reduction of oxidative stress and inflammation in liver tissues, positioning this compound as a potential therapeutic agent for liver diseases.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism. It has demonstrated significant inhibition of α-glucosidase, an enzyme critical in carbohydrate digestion. This property suggests that this compound could be beneficial in managing postprandial blood glucose levels, making it relevant for diabetes management.

Case Studies and Experimental Findings

作用機序

The mechanism of action of Camellianin B involves its interaction with various molecular targets. It exerts its antioxidant effects by scavenging free radicals and reducing oxidative stress . Its inhibitory effect on angiotensin-converting enzyme involves binding to the enzyme and preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The compound also induces apoptosis in cancer cells through the activation of caspase pathways .

類似化合物との比較

Camellianin B is similar to other flavonoids such as Camellianin A, apigenin, and epicatechin . it is unique in its specific glycosylation pattern and its potent angiotensin-converting enzyme inhibitory activity . Compared to Camellianin A, this compound has a higher antioxidant activity and a different metabolic profile .

List of Similar Compounds:- Camellianin A

- Apigenin

- Epicatechin

- Rhoifolin

生物活性

Camellianin B, a flavonoid compound derived from Adinandra nitida, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, effects on angiotensin-converting enzyme (ACE) inhibition, and potential therapeutic applications in various diseases.

| Property | Value |

|---|---|

| CAS Number | 109232-76-0 |

| Molecular Formula | C27H30O14 |

| Molecular Weight | 578.519 g/mol |

| Density | 1.69 g/cm³ |

| Boiling Point | 937.4 °C at 760 mmHg |

| Flash Point | 312.4 °C |

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. The compound demonstrates a DPPH radical scavenging activity with an IC50 value of 1.8 mg/mL, indicating its effectiveness in neutralizing free radicals .

The antioxidant mechanism is believed to involve the modulation of various signaling pathways, particularly those associated with oxidative stress and inflammation. Studies have shown that this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in liver tissues exposed to oxidative stress .

ACE Inhibition

This compound has been identified as an angiotensin-converting enzyme (ACE) inhibitor, which is beneficial for managing hypertension. At a concentration of 500 μg/mL, it exhibits an ACE inhibitory activity of 40.68% . This property suggests potential applications in cardiovascular health, particularly in the treatment of hypertension and related conditions.

Study on Hepatocellular Carcinoma

A study investigated the effects of Camellianin A (a precursor to this compound) on human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cell lines. It was found that Camellianin A could inhibit cell proliferation in a dose-dependent manner and induce apoptosis in these cancer cell lines . Although this study primarily focused on Camellianin A, it highlights the potential anticancer properties that may be attributed to its metabolites, including this compound.

Liver Injury Model

In a murine model of liver injury induced by carbon tetrachloride (CCl4), treatment with extracts containing this compound significantly reduced liver damage. The extract improved liver function by decreasing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), while increasing antioxidant enzyme activities . This suggests that this compound may play a protective role against liver damage through its antioxidative properties.

特性

IUPAC Name |

5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFDUPNLCDXZOE-ZLDQKHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148850 | |

| Record name | Camellianin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109232-76-0 | |

| Record name | Camellianin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camellianin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camellianin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。